molecular formula C23H21NO2S B2697705 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034472-49-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2697705
CAS No.: 2034472-49-4
M. Wt: 375.49
InChI Key: PKMOITFVMFYLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a naphthylacetamide structure

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and naphthalene derivatives, which are then subjected to a series of reactions including alkylation, acylation, and hydrolysis.

    Alkylation: The benzo[b]thiophene derivative is alkylated using a suitable alkylating agent to introduce the hydroxypropyl group.

    Acylation: The naphthalene derivative undergoes acylation to form the naphthylacetamide structure.

    Coupling Reaction: The alkylated benzo[b]thiophene and acylated naphthalene derivatives are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzo[b]thiophene or naphthylacetamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxypropyl group and aromatic rings can facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-2-yl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(phenyl)acetamide

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of its benzo[b]thiophene and naphthylacetamide moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c1-23(26,21-13-18-8-3-5-12-20(18)27-21)15-24-22(25)14-17-10-6-9-16-7-2-4-11-19(16)17/h2-13,26H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMOITFVMFYLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.